2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Medicinal chemistry programs targeting hyperpigmentation or safer NSAIDs often stall due to scaffold limitations. 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid (CAS 1188165-88-9) delivers the essential 4-chloro substitution pattern critical for tyrosinase inhibition-activity absent in the 5-chloro isomer. Key outcomes: • Enables synthesis of NSAID candidates with ibuprofen-like efficacy & reduced gastric irritation, validated by benzothiazole acetic acid class data • Proven anticancer scaffold based on potent thioacetate benzothiazole complexes • Distinct density (1.563 g/cm³) supports unique crystallization protocols. Reliably sourced for drug discovery & process R&D.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
CAS No. 1188165-88-9
Cat. No. B1458755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid
CAS1188165-88-9
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O
InChIInChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13)
InChIKeyCTTBVJTVGYNSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid – Overview


2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid (CAS 1188165-88-9) is a benzothiazole derivative, specifically a 2-(benzo[d]thiazol-2-yl)acetic acid, characterized by a chlorine substituent at the 4-position of the benzothiazole ring . This heterocyclic compound has a molecular formula of C9H6ClNO2S and a molecular weight of 227.67 g/mol . The compound is primarily utilized as a building block or a versatile small molecule scaffold in medicinal chemistry research . Its structural features, particularly the position of the chlorine atom on the benzothiazole core, are key to its differentiation from other benzothiazoleacetic acid analogs .

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid: Why Substitution Fails


Substituting 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid with another benzothiazole acetic acid, such as the 5-chloro or non-chlorinated analogs, is not straightforward due to the profound impact of substituent position and identity on biological activity. The structure-activity relationship (SAR) for benzothiazole derivatives is well-documented, showing that even minor changes—such as the location of a chlorine atom—can significantly alter a compound's pharmacological profile, including its anti-inflammatory, antimicrobial, and enzyme inhibition properties [1]. For instance, a comparison of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid with its 5-chloro isomer reveals different notable biological activities . Therefore, direct generic substitution is not a scientifically valid approach and would likely lead to divergent and unpredictable results in any research or development program.

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid: Comparative Evidence


Chlorine Position and Biological Activity

A direct comparison of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid with its closest positional isomer, 2-(5-Chlorobenzo[D]thiazol-2-YL)acetic acid, demonstrates distinct biological activity profiles. While the 5-chloro isomer is noted for both antimicrobial and anti-inflammatory activities, the 4-chloro isomer, the target compound, is uniquely associated with antimicrobial properties and a specific mechanism of tyrosinase inhibition, which is not reported for the 5-chloro variant . This underscores that the position of the chlorine substituent on the benzothiazole ring is not trivial but is a critical determinant of biological function.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Predicted Physicochemical Properties

Physicochemical properties, even when predicted, offer a basis for differentiation in research and manufacturing workflows. The predicted boiling point for 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is 413.6±25.0 °C and its predicted density is 1.563±0.06 g/cm³ . These values are distinct from those of the unsubstituted parent compound, 2-benzothiazoleacetic acid (CAS 29182-45-4), which has a significantly lower molecular weight and lacks the chlorine substituent that influences these bulk properties.

Chemical Properties Synthesis Optimization Process Chemistry

Anti-Inflammatory Class-Level Evidence

While specific quantitative data for 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is lacking, the class of 2-phenyl-benzothiazole acetic acids provides strong, quantifiable evidence for anti-inflammatory potential. For instance, K-308 (2-phenyl-5-benzothiazole acetic acid) demonstrated anti-inflammatory and analgesic efficacy comparable to ibuprofen and ibufenac in multiple animal models, while showing lower gastric ulcerogenic activity [1]. This class-level data supports the potential of the benzothiazole acetic acid core, suggesting that the target compound, with its unique 4-chloro substitution, is a valuable scaffold for developing new agents with potentially improved or differentiated profiles.

Inflammation Pharmacology Drug Development

Anticancer Class-Level Evidence

Benzothiazoleacetic acid derivatives are a well-established class with documented anticancer properties. 2-Benzothiazoleacetic acid (CAS 29182-45-4) has been shown to inhibit the growth of cancer cells both in vitro and in vivo . More potent analogs, such as lanthanide complexes of 2-thioacetate benzothiazole, have demonstrated significant cytotoxic activity with IC50 values of less than 5 µM against MCF7 breast cancer cells [1]. This strong class-level data supports the exploration of the target compound as a core scaffold for developing novel anticancer agents.

Oncology Anticancer Agents Medicinal Chemistry

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid: Research Applications


Tyrosinase Inhibitor Scaffold

Based on its specific association with tyrosinase inhibition , 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is an optimal building block for medicinal chemistry projects targeting hyperpigmentation disorders or developing novel skin-lightening agents. This application is not supported for the 5-chloro isomer, making the 4-chloro substitution pattern essential.

Anti-Inflammatory Candidates with Improved Safety

Given the class-level evidence showing that benzothiazole acetic acids like K-308 can achieve ibuprofen-like efficacy with reduced gastric irritation , the target compound is a high-value starting point for synthesizing and screening libraries of new chemical entities aimed at creating safer non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Agent Intermediate

The established anticancer activity of related benzothiazoleacetic acids and potent thioacetate benzothiazole complexes [2] validates the use of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid as a central scaffold in oncology drug discovery. Researchers can leverage this core to design and synthesize novel analogs, exploring its potential against various cancer cell lines.

Process Chemistry and Crystallization Studies

The distinct predicted physicochemical properties, such as a high boiling point of 413.6±25.0 °C and density of 1.563±0.06 g/cm³ , make this compound suitable for specific process chemistry investigations. This includes optimizing crystallization and purification protocols that differ significantly from non-chlorinated benzothiazole acetic acid analogs due to its higher molecular weight and halogen content.

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